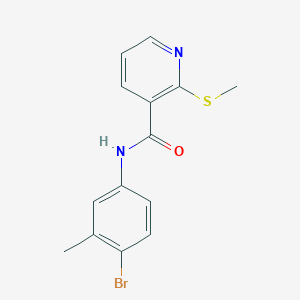![molecular formula C26H30N4O4 B13366584 N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide](/img/structure/B13366584.png)
N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide is a complex organic compound that features a benzimidazole moiety and a benzazepine structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Benzazepine Structure: This involves the cyclization of an appropriate precursor, such as a phenethylamine derivative, under oxidative conditions.
Coupling of the Two Fragments: The final step involves coupling the benzimidazole and benzazepine fragments through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The carbonyl group in the benzazepine structure can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like NaH (Sodium hydride) or K2CO3 (Potassium carbonate) in polar aprotic solvents.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
科学研究应用
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The benzazepine structure may interact with neurotransmitter receptors, influencing signal transduction pathways.
相似化合物的比较
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Benzazepine Derivatives: Compounds like benazepril, used as antihypertensive agents.
Uniqueness
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)propanamide is unique due to its combined structural features of benzimidazole and benzazepine, which may confer distinct biological activities and therapeutic potential.
属性
分子式 |
C26H30N4O4 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)propanamide |
InChI |
InChI=1S/C26H30N4O4/c1-16(2)25(26-27-19-7-5-6-8-20(19)28-26)29-23(31)10-12-30-11-9-17-13-21(33-3)22(34-4)14-18(17)15-24(30)32/h5-9,11,13-14,16,25H,10,12,15H2,1-4H3,(H,27,28)(H,29,31)/t25-/m0/s1 |
InChI 键 |
SIJPDJRBUPYIHN-VWLOTQADSA-N |
手性 SMILES |
CC(C)[C@@H](C1=NC2=CC=CC=C2N1)NC(=O)CCN3C=CC4=CC(=C(C=C4CC3=O)OC)OC |
规范 SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)CCN3C=CC4=CC(=C(C=C4CC3=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


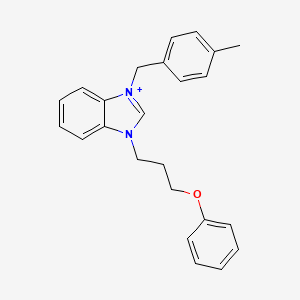
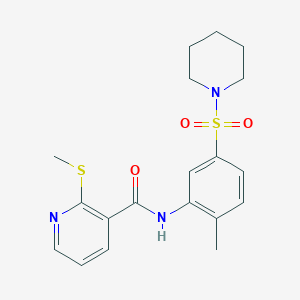
![3-[(Ethylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366534.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B13366543.png)

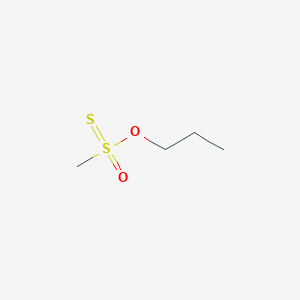
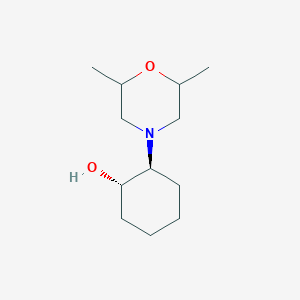
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13366559.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13366560.png)
![2-(3-Chloro-4-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13366562.png)
![[2-(4-Morpholin-4-ylanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13366567.png)
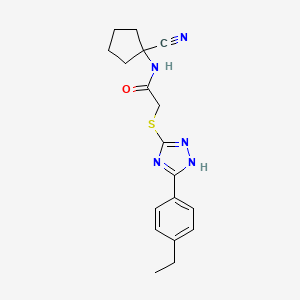
![6-chloro-N-(3-chlorophenyl)-2-(2-thienyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13366573.png)
